2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate
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Description
2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate, also known as JNJ-40411813, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. The purpose of
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. The compound likely serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Fungicidal Properties
While not directly related to the compound itself, the presence of a pyridine moiety suggests potential fungicidal activity. Pyraclostrobin, a structurally related compound, is a fungicide used to control plant pathogens. Investigating whether our compound exhibits similar properties could be worthwhile .
Tyrosine Kinase Inhibition
The piperidine ring in our compound resembles the core structure of imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment. Exploring its potential as a kinase inhibitor could yield interesting results .
Crystal Form Studies
The oxalate salt of our compound might exhibit different crystal forms. Investigating these polymorphs could provide insights into its stability, solubility, and other physicochemical properties .
Benzylic Position Reactions
The benzylic position (adjacent to the benzene ring) is chemically interesting. Investigating reactions at this site, such as SN1 or SN2 pathways, could reveal unique reactivity patterns .
properties
IUPAC Name |
2-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O.C2H2O4/c20-18-6-4-16(5-7-18)14-23-15-17-8-11-22(12-9-17)13-19-3-1-2-10-21-19;3-1(4)2(5)6/h1-7,10,17H,8-9,11-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEHXRBAEDLQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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